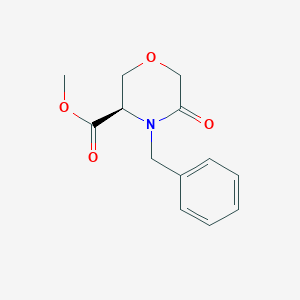

Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, refractive index, and other physical properties. Its chemical properties could include its acidity or basicity, its redox potential, and its reactivity with other chemicals .科学的研究の応用

Enantioselective Synthesis and Medicinal Chemistry Applications

Asymmetric Synthesis of Amino Acids and Peptides : A study by Singh and Pennington (2003) showcases the diastereoselective alkylation of the enolate derived from benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, leading to the production of L-cyclopentylglycine, a building block for peptides and pharmaceuticals (Singh & Pennington, 2003).

Synthesis of Fmoc-α-Me-Lys(Boc)-OH : Another application is demonstrated through the synthesis of (L)-Fmoc-α-Me-Lys(Boc)-OH via diastereoselective alkylation, showing the compound's versatility in creating amino acid derivatives (Chauhan, 2009).

Advanced Organic Synthesis Techniques

- Photocycloaddition Reactions : Research by van Wolven et al. (2006) explores the photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate and benzils, demonstrating the compound's role in generating oxetanes, which are valuable in organic synthesis and potentially in drug discovery (van Wolven, Döpp, & Henkel, 2006).

Green Chemistry and Safer Solvents

- Ionic Liquids Synthesis : Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, producing morpholinium ionic liquids. This study emphasizes the potential of using morpholine derivatives in creating ionic liquids with moderate to low toxicity, which could be used as new solvents for biomass processing, aligning with green chemistry principles (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

QSAR Analysis and Antioxidant Activity

- Antioxidant Activity QSAR Analysis : A QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives by Drapak et al. (2019) illustrates the use of Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate derivatives in modeling antioxidant activities, providing insights into designing new potential antioxidants (Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUDPLWXJNKTNP-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COCC(=O)N1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543340 |

Source

|

| Record name | Methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1235639-75-4 |

Source

|

| Record name | Methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B165682.png)